3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
CAS No.: 638142-08-2
Cat. No.: VC21510236
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638142-08-2 |
|---|---|
| Molecular Formula | C16H14ClNO3 |
| Molecular Weight | 303.74g/mol |
| IUPAC Name | 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |
| Standard InChI Key | GNVVDHOZUQWWFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics
Molecular Architecture
3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS No. 638142-08-2) consists of a fused benzo[d]oxazole core (a benzene ring fused to an oxazole ring) with two key substituents:
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5-Methyl group: A methyl substituent at the 5-position of the benzene ring, introducing steric bulk and hydrophobicity.
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2-(4-Chlorophenoxy)ethyl group: A side chain attached to the 3-position of the oxazole ring, comprising an ethyl linker, a phenoxy group, and a chlorine atom at the para position.
The molecular formula is C₁₆H₁₄ClNO₃, with a molecular weight of 303.74 g/mol. Key identifiers include:
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl | |
| InChIKey | GNVVDHOZUQWWFZ-UHFFFAOYSA-N | |
| PubChem CID | 2130276 |
Electronic and Steric Features
The 4-chlorophenoxyethyl group enhances lipophilicity due to the ethyl chain and chlorine substituent, while the methyl group at the 5-position introduces steric hindrance. The oxazole ring’s electron-withdrawing nature (from the oxygen and nitrogen atoms) modulates electronic interactions, potentially influencing binding to biological targets .
Synthesis and Chemical Pathways
Core Synthesis: Benzo[d]oxazole Formation
The benzo[d]oxazole scaffold is typically synthesized via cyclization reactions. A common precursor is 5-methylbenzo[d]oxazol-2(3H)-one (CAS 22876-15-9), which serves as a starting material for further functionalization .
Key Steps in Core Formation
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Cyclization of 2-Aminophenol Derivatives: Reacting 2-aminophenol derivatives with acyl chlorides or acid anhydrides forms the oxazole ring. For example, phosphoryl chloride (POCl₃) facilitates cyclization in the presence of a base .
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Methylation: Introduction of the methyl group at the 5-position occurs via electrophilic substitution or direct alkylation .
Challenges and Optimization
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Stereochemical Control: The ethyl linker’s conformation impacts bioactivity, requiring precise reaction conditions.
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Solubility Issues: The chlorophenoxy group may reduce aqueous solubility, necessitating surfactants or co-solvents during synthesis .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. Its activity is attributed to:
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Membrane Disruption: The ethyl side chain enhances penetration into microbial membranes, while the chlorophenoxy group disrupts lipid bilayers.
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Enzyme Inhibition: Potential interference with DNA gyrase or topoisomerase IV, critical for bacterial DNA replication .
Mechanistic Insights
Structure-Activity Relationship (SAR)
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Chlorine Substituent: The electron-withdrawing chlorine atom at the para position of the phenoxy group increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes .
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Methyl Group: The 5-methyl group sterically hinders binding to certain receptors, potentially improving selectivity .
Proposed Binding Interactions
The compound may act via:
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Hydrogen Bonding: The oxazole oxygen and nitrogen atoms form hydrogen bonds with enzyme active sites.
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Hydrophobic Interactions: The ethyl and methyl groups interact with hydrophobic pockets in target proteins .
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H225 | Flammable liquid and vapor | Use explosion-proof equipment |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection/face shield |
Data derived from analogous compounds .
Research Gaps and Future Directions
Unexplored Applications
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Anticancer Screening: Testing against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
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Neuroprotective Effects: Investigating interactions with CNS targets (e.g., GABA receptors) due to the oxazole ring’s bioactivity .
Derivatization Strategies
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